molecular formula C12H7ClF3N3O B2493036 3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 478249-06-8

3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2493036
CAS No.: 478249-06-8
M. Wt: 301.65
InChI Key: IOUQAPLHJQDFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 478249-06-8) is a high-purity chemical compound offered for research and further manufacturing use. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable scaffold in medicinal chemistry recognized for its significant protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . The rigid, planar fused bicyclic system of the pyrazolo[1,5-a]pyrimidine core provides a versatile framework for interaction with biological targets, and substitutions at key positions, such as the 3-, 5-, and 7-positions, are known to profoundly influence the electronic properties, lipophilicity, and binding affinity of the molecule . The specific substitution pattern on this compound—featuring a chloro group at the 3-position, a furan-2-yl group at the 5-position, a methyl group at the 2-position, and a trifluoromethyl group at the 7-position—is designed to optimize its properties for pharmaceutical research. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising antitumor potential by acting as ATP-competitive inhibitors of various kinases, including those implicated in non-small cell lung cancer (NSCLC) and melanoma . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This product is intended for use in drug discovery and development programs, specifically for in vitro and in vivo biological evaluations, including cytotoxicity assessments, kinase selectivity profiling, and antiproliferative studies . It serves as a key synthetic intermediate for the preparation of more complex molecules and is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O/c1-6-10(13)11-17-7(8-3-2-4-20-8)5-9(12(14,15)16)19(11)18-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUQAPLHJQDFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction can be performed under mild conditions using palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The scalability of the Suzuki–Miyaura reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines with varying substituents exhibit distinct physicochemical, optical, and biological properties. Below is a comparative analysis of key analogues:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Key Features
Target Compound 3-Cl, 5-(furan-2-yl), 2-Me, 7-CF₃ Furan-2-yl (electron-rich), CF₃ (electron-withdrawing), moderate steric bulk
2,5-Dimethyl-7-CF₃-pyrazolo[1,5-a]pyrimidine (3a) 2-Me, 5-Me, 7-CF₃ Symmetrical alkyl groups; low thermal stability (T₀.₀₅ = 72°C)
5-(4-Nitrophenyl)-2-Me-7-CF₃-pyrazolo[1,5-a]pyrimidine (3f) 5-(4-NO₂C₆H₄), 2-Me, 7-CF₃ Nitro group (strong electron-withdrawing); high fluorescence quenching
3-(2,4-Dichlorophenyl)-5-(4-FC₆H₄)-2-Me-7-CF₃-pyrazolo[1,5-a]pyrimidine 3-(2,4-Cl₂C₆H₃), 5-(4-FC₆H₄), 2-Me, 7-CF₃ Di-ortho-chloro (steric hindrance); enhanced antiparasitic activity
6,7-Dimethyl-3-(4-FC₆H₄)-2-(4-MeSO₂C₆H₄)-pyrazolo[1,5-a]pyrimidine (10f) 6,7-Me, 3-(4-FC₆H₄), 2-(4-MeSO₂C₆H₄) COX-2 selectivity (IC₅₀ = 0.03 µM); sulfonyl group for target binding

Optical and Thermal Properties

  • Absorption/Emission :
    • The target compound’s furan-2-yl group may redshift absorption compared to alkyl-substituted analogues (e.g., 3a: λₐᵦₛ = 320 nm in CHCl₃) due to extended conjugation .
    • Nitrophenyl-substituted 3f exhibits fluorescence quenching (Φ = 0.05 in hexane), whereas alkyl/heteroaryl derivatives show higher quantum yields (Φ = 0.15–0.30) .
  • Thermal Stability :
    • CF₃-containing pyrazolo[1,5-a]pyrimidines generally exhibit low thermal stability (T₀.₀₅ = 72–187°C). The target compound’s furan substituent may improve stability compared to 3a (T₀.₀₅ = 72°C) but remain lower than nitroaryl derivatives (e.g., 3f: T₀.₀₅ = 187°C) .

Key Research Findings and Implications

Electron-Withdrawing vs. Donor Groups: The trifluoromethyl group enhances metabolic stability but reduces thermal stability. Furan-2-yl substituents balance electron donation and steric effects, making the target compound suitable for optoelectronic applications .

Biological Selectivity : Substituents at position 5 critically influence target specificity. For example, 4-nitrophenyl (3f) favors fluorescence imaging, while 4-fluorophenyl (10f) enhances COX-2 inhibition .

Thermal Limitations : Low T₀.₀₅ values (72–187°C) limit high-temperature applications of CF₃-pyrazolo[1,5-a]pyrimidines, necessitating stabilization strategies for pharmaceutical formulation .

Biological Activity

3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered interest due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article reviews the existing literature on the biological activity of this compound, detailing its mechanisms of action, synthesis, and therapeutic potential.

  • Molecular Formula : C12H7ClF3N3O
  • Molecular Weight : 301.65 g/mol
  • CAS Number : 478249-06-8
  • Density : 1.59 g/cm³ (predicted)
  • pKa : -2.95 (predicted)

Antibacterial and Antifungal Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial and antifungal activities. In a study assessing various derivatives, including this compound, it was found to possess notable bactericidal effects against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa . The compound was evaluated using agar well-diffusion and broth microdilution methods, showing effectiveness comparable to standard antibiotics like erythromycin and amikacin.

The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Additionally, its ability to interfere with quorum sensing in bacteria contributes to its antibiofilm activity, making it a promising candidate for treating infections associated with biofilms .

Study on Antibiofilm Activity

In a focused study on antibiofilm activity, derivatives including this compound were tested against biofilms formed by S. aureus and P. aeruginosa. The results indicated that this compound significantly reduced biofilm formation by inhibiting the expression of genes involved in biofilm maturation .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Various synthetic routes have been developed to enhance yield and purity .

Compound Activity Methodology Reference
This compoundAntibacterialAgar well-diffusion
3-Chloro derivativesAnticancerKinase inhibition assays
Other pyrazolo derivativesAntifungalBroth microdilution

Q & A

Q. What synthetic routes are commonly used to prepare 3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

The compound is synthesized via condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones under thermal conditions (e.g., 433–438 K). Solvent systems like ethanol/acetone (1:1) are critical for recrystallization and yield optimization (66–70%) .

Q. Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?

Key methods include:

  • X-ray crystallography for bond-length analysis and molecular packing (orthorhombic Pbca space group, a = 9.5361 Å, b = 15.941 Å) .
  • NMR (¹H/¹³C) to resolve substituent-specific signals (e.g., trifluoromethyl at δ 120–125 ppm for ¹³C) .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., m/z 440.22) .

Q. What biological activities are reported for structural analogs of this compound?

Pyrazolo[1,5-a]pyrimidine derivatives exhibit antitrypanosomal, kinase inhibition (e.g., KDR), and antitumor activities. Trifluoromethyl groups enhance metabolic stability and target binding .

Q. How is the trifluoromethyl group’s electronic influence assessed experimentally?

X-ray data (bond angles, torsional parameters) and computational DFT studies evaluate steric/electronic effects. For example, C–F bond lengths (~1.33 Å) and dihedral angles (e.g., C3–C4–C5–Cl2 = 46.2°) correlate with substituent interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities?

  • Molar ratios : Use a 10% excess of trifluoromethyl-β-diketone to drive condensation .
  • Purification : Column chromatography (petroleum ether/ethyl acetate, 9:1) or recrystallization (methanol) removes byproducts .
  • Thermal control : Maintain 433–438 K for ≤3 hours to minimize degradation .

Q. What strategies resolve discrepancies in crystallographic data during refinement?

  • Apply constrained H-atom parameters (riding model, Uiso(H) = 1.2Ueq(C)) .
  • Use multi-scan absorption corrections (e.g., Tmin/T*max = 0.874/0.977) to mitigate crystal defects .
  • Merge Friedel pairs if heavy atoms are absent to refine Rint ≤ 0.055 .

Q. How do substituents at the 5-position (e.g., furan-2-yl) modulate biological activity?

  • SAR studies : Replace furan-2-yl with thiophen-2-yl or aryl groups to compare IC50 values in kinase assays .
  • Computational docking : Map π-π stacking (furan vs. phenyl) in receptor-binding pockets (e.g., KDR kinase) .

Q. What in vitro assays are suitable for evaluating mechanism of action?

  • Kinase inhibition : Measure IC50 using fluorescence polarization (e.g., I(Kur) blockers in atrial cells) .
  • Cytotoxicity : Screen against HEPG2-1 liver carcinoma (IC50 = 2.70–4.90 µM for pyrazolo[1,5-a]pyrimidine analogs) .

Q. How are combinatorial libraries of pyrazolo[1,5-a]pyrimidines synthesized for high-throughput screening?

  • Parallel synthesis : Use 5-aminopyrazole derivatives and trifluoromethyl-β-diketones in solution-phase reactions (50–100 mg scale) .
  • Post-functionalization : Acylation or thiocyanation (e.g., NH4SCN electrooxidation) introduces diversity at the 3-position .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting NMR data for closely related analogs?

  • Assign overlapping signals using 2D NMR (COSY, HSQC) . For example, distinguish furan H-3/H-4 protons (δ 6.45–7.25 ppm) from pyrimidine signals .
  • Compare with crystallographic data (e.g., C–H bond lengths) to validate substituent orientations .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET predictors : Estimate logP (≈3.5), solubility (≈0.01 mg/mL), and CYP450 interactions using QSAR models .
  • Molecular dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on trifluoromethyl hydrophobicity .

Q. How to address poor solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the 7-position to enhance aqueous stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.